molecular formula C16H15FN2O3 B5497616 N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea

N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea

Cat. No. B5497616
M. Wt: 302.30 g/mol
InChI Key: RTFNHIZAVFSAQY-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a 1,3-benzodioxol-5-yl group and a 2-(4-fluorophenyl)ethyl group . Urea derivatives have been studied for their potential biological activities, including anticancer properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via methods such as Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely involve the urea core structure, with the 1,3-benzodioxol-5-yl group and the 2-(4-fluorophenyl)ethyl group attached to the nitrogen atoms of the urea .

Future Directions

Future research could focus on further understanding the biological activities of this compound and similar compounds, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-3-1-11(2-4-12)7-8-18-16(20)19-13-5-6-14-15(9-13)22-10-21-14/h1-6,9H,7-8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFNHIZAVFSAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[2-(4-fluorophenyl)ethyl]urea

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